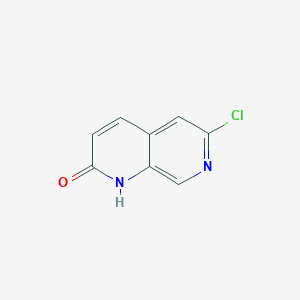

6-Chloro-1,7-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-8(12)11-6(5)4-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUPILJTHVRVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575352 | |

| Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93493-68-6 | |

| Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes & Protocols: 6-Chloro-1,7-naphthyridin-2(1H)-one in Drug Discovery

<

Introduction: The Emergence of the Naphthyridinone Scaffold

The naphthyridine core, a bicyclic heterocyclic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique geometry and hydrogen bonding capabilities allow it to serve as a versatile scaffold for designing ligands that interact with a multitude of biological receptors.[1][2] Within this family, the 1,7-naphthyridin-2(1H)-one isomer has garnered significant attention as a foundational core for the development of highly potent and selective kinase inhibitors.[3] The strategic placement of a chlorine atom at the 6-position, yielding 6-Chloro-1,7-naphthyridin-2(1H)-one , provides a crucial chemical handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. While this specific compound is often a key intermediate, its derivatives have shown potential as anticancer and antimicrobial agents.[4] This document provides a detailed guide for researchers on leveraging this scaffold in drug discovery, focusing on its application as a kinase inhibitor, with a particular emphasis on the ERK1/2 signaling pathway.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its successful application in both in vitro and in vivo settings.

| Property | Value | Source |

| Chemical Formula | C₈H₅ClN₂O | Smolecule[4] |

| Molecular Weight | 180.59 g/mol | Smolecule[4] |

| Appearance | Solid (Typical) | General Knowledge |

| Solubility | Soluble in organic solvents like DMSO, DMF | General Knowledge |

| Key Reactivity | The chlorine at C6 is susceptible to nucleophilic substitution, enabling derivatization. | Smolecule[4] |

Mechanism of Action & Key Biological Targets

The primary utility of the 1,7-naphthyridin-2(1H)-one scaffold lies in its function as a hinge-binding motif for protein kinases. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[5]

Primary Target Class: Protein Kinases

Derivatives of the naphthyridinone core have been successfully developed as potent inhibitors of several key kinases, including:

-

PIP4K2A: A lipid kinase involved in cancer cell metabolism and survival.[3] The development of selective inhibitors based on the 1,7-naphthyridine core serves as a valuable tool to probe PIP4K2A signaling.[6]

-

PKMYT1: A crucial regulator of the G2/M cell cycle transition, making it a promising oncology target.[7]

-

FGFR4: A receptor tyrosine kinase implicated in hepatocellular carcinoma.[8]

-

ERK1/2 (MAPK3/MAPK1): Central nodes in the RAS/MAPK signaling pathway, which is dysregulated in approximately 30% of human cancers.[9]

Focus: Inhibition of the ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that drives cell proliferation and survival.[10] Hyperactivation of this pathway, often through mutations in BRAF or RAS genes, is a major oncogenic driver.[9][11] Extracellular-signal-regulated kinases 1 and 2 (ERK1/2) are the final kinases in this cascade, and their inhibition presents a compelling therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[9]

The 1,7-naphthyridin-2(1H)-one scaffold can be elaborated to create potent and selective inhibitors of ERK1/2, such as the clinical candidate AZD0364.[9] These inhibitors function by competing with ATP for binding in the kinase's active site, thereby preventing the phosphorylation of downstream substrates like RSK and ultimately halting the pro-proliferative signal.

Caption: A typical workflow for developing kinase inhibitors from a core scaffold.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly valuable starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for extensive chemical modification to achieve high potency and selectivity against specific kinase targets. The protocols outlined here provide a robust framework for the initial biochemical and cellular characterization of new derivatives. Future work in this area will likely focus on developing inhibitors with unique selectivity profiles to overcome existing drug resistance mechanisms and exploring novel kinase targets within and beyond oncology. The ultimate goal is to translate the chemical potential of this privileged scaffold into safe and effective therapeutics.

References

- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy.Journal of Medicinal Chemistry.

- Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.Journal of Medicinal Chemistry.

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Available at: [Link]

- Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.PUBDB.

-

Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). Journal of Medicinal Chemistry. Available at: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

-

Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). ResearchGate. Available at: [Link]

-

2020 AACR: Different pharmacodynamic profiles of ERK1/2 inhibition can elicit comparable anti-tumor activity. Astex Pharmaceuticals. Available at: [Link]

-

A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]

-

Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available at: [Link]

-

ERK2 Recombinant Human Active Protein Kinase. Reaction Biology. Available at: [Link]

-

A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy this compound | 93493-68-6 [smolecule.com]

- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2020 AACR: Different pharmacodynamic profiles of ERK1/2 inhibition can elicit comparable anti-tumor activity – Astex [astx.com]

Troubleshooting & Optimization

Navigating the Synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted naphthyridinones is a cornerstone in the development of novel therapeutics, with the 6-chloro-1,7-naphthyridin-2(1H)-one scaffold being of particular interest due to its potential biological activities. This guide, from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers in optimizing their synthetic yields and overcoming common experimental hurdles.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific challenges that may arise during the synthesis of this compound, focusing on the plausible and common synthetic routes involving the cyclization of a substituted pyridine precursor.

Problem 1: Low to No Yield of the Desired this compound

Root Cause Analysis:

Low or no product formation often points to issues with the crucial cyclization step, which typically involves the formation of the pyridone ring of the naphthyridinone core. Several factors can impede this transformation:

-

Insufficient Activation of the Precursor: The cyclization to form the lactam ring often requires the activation of a carboxylic acid or ester group on the pyridine backbone. Inadequate activation will lead to the starting material remaining unreacted.

-

Steric Hindrance: Bulky substituents on the pyridine precursor can sterically hinder the intramolecular reaction, making the desired ring closure difficult.

-

Suboptimal Reaction Temperature: The cyclization may have a specific activation energy barrier. Temperatures that are too low will result in a sluggish or stalled reaction, while excessively high temperatures can lead to decomposition of starting materials or products.

-

Inappropriate Base or Acid Catalyst: The choice and concentration of a catalyst can be critical. An unsuitable catalyst may not effectively promote the desired reaction, or it could favor side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Experimental Protocol: Optimizing the Cyclization Reaction

-

Reagent Purity Check: Before proceeding, ensure the purity of your starting materials, particularly the substituted aminopyridine precursor, using techniques like NMR or LC-MS.

-

Activation of Carboxylic Acid Precursor (if applicable):

-

Method A (Thionyl Chloride): To a solution of the pyridine carboxylic acid (1 eq.) in an anhydrous solvent like toluene, add thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C. Stir at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Method B (Carbodiimide Coupling): Dissolve the pyridine carboxylic acid (1 eq.) and an activating agent like EDC (1.2 eq.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂. Stir at room temperature for 1-2 hours before proceeding with the cyclization.

-

-

Solvent and Temperature Screening:

-

Set up parallel reactions in different high-boiling aprotic solvents (e.g., DMF, dioxane, toluene).

-

Run each reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal condition.

-

-

Catalyst Screening:

-

If the cyclization is acid-catalyzed, screen catalysts like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA).

-

For base-catalyzed reactions, consider non-nucleophilic bases like DBU or proton sponges.

-

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | DMF | Dioxane | Toluene |

| Temperature | 100 °C | 120 °C | Reflux |

| Catalyst | PTSA (0.1 eq) | DBU (1.1 eq) | None |

| Typical Outcome | Moderate Yield | High Yield | Low Yield |

Problem 2: Formation of Significant Byproducts

Root Cause Analysis:

The presence of impurities often indicates competing side reactions. Common byproducts in naphthyridinone synthesis can include:

-

Polymerization: At high temperatures or in the presence of certain catalysts, starting materials or reactive intermediates can polymerize.

-

Decarboxylation: If the pyridine precursor contains a carboxylic acid group, premature decarboxylation can occur, especially at elevated temperatures, leading to an undesired side product.

-

Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular condensation between two precursor molecules can occur, leading to dimers or oligomers.

Troubleshooting Steps:

-

Characterize the Byproduct: Isolate the major byproduct using chromatography and characterize its structure by NMR and Mass Spectrometry. Understanding the byproduct's structure provides crucial clues about the side reaction pathway.

-

Modify Reaction Conditions:

-

Lower the Temperature: If polymerization or decarboxylation is suspected, running the reaction at a lower temperature for a longer duration might favor the desired cyclization.

-

High Dilution: To minimize intermolecular reactions, perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent.

-

Change the Order of Addition: The order in which reagents are added can influence the reaction pathway. For instance, adding the activating agent to a dilute solution of the substrate can sometimes suppress side reactions.

-

Problem 3: Difficulty in Product Purification

Root Cause Analysis:

Purification challenges often stem from the physicochemical properties of the product and any remaining impurities.

-

Poor Solubility: The planar, heterocyclic nature of this compound can lead to poor solubility in common organic solvents, making chromatographic purification difficult.

-

Similar Polarity of Product and Impurities: If byproducts have similar polarity to the desired product, separation by standard silica gel chromatography can be challenging.

Troubleshooting and Purification Protocol:

-

Solvent Screening for Crystallization:

-

Attempt to purify the crude product by recrystallization from a variety of solvents or solvent mixtures (e.g., DMF/water, DMSO/water, ethanol, acetic acid).

-

-

Alternative Chromatography:

-

If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.

-

Employing a gradient elution with a mixture of polar and non-polar solvents can improve separation. A common system for such compounds is a gradient of methanol in dichloromethane.

-

-

Trituration:

-

Suspend the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Stirring or sonicating this suspension can effectively wash away the impurities. Common solvents for trituration include diethyl ether, ethyl acetate, or methanol.

-

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common retrosynthetic approach involves starting from a suitably substituted pyridine. For instance, a 2-amino-4-chloronicotinic acid derivative or a related ester could serve as a key precursor. The synthesis would then involve the formation of the second ring to construct the naphthyridinone core.

Q2: How can I introduce the chloro group at the 6-position?

The chlorine atom is typically incorporated into the starting pyridine ring. Synthesizing the desired substituted pyridine is often the most strategic approach. Alternatively, if a hydroxyl group is present at the 6-position of the 1,7-naphthyridin-2(1H)-one core, it can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). However, these reagents are harsh and can lead to side reactions, so careful optimization of reaction conditions is necessary.

Q3: What analytical techniques are essential for monitoring the reaction progress and characterizing the final product?

-

Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of the product, as well as to identify the molecular weights of any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated intermediates or byproducts.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound.

Q4: My final product appears to be a different color than expected. What could be the cause?

An unexpected color can be an indication of an impurity. Even trace amounts of highly colored byproducts can discolor the final product. It is crucial to rigorously purify the compound and re-characterize it to ensure its identity and purity.

Q5: Are there any safety precautions I should be aware of during this synthesis?

-

Chlorinating Agents: Reagents like thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

High Temperatures: Many of the cyclization reactions require elevated temperatures. Use appropriate heating equipment (e.g., heating mantles, oil baths) and ensure that the reaction is properly monitored to prevent overheating and potential runaway reactions.

-

Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years. These heterocycles present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities. First, the published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or

Technical Support Center: Synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one

Welcome to the technical support guide for the synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges, provide field-proven troubleshooting advice, and detail the underlying chemical principles to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially relevant synthesis of this compound involves a two-step sequence starting from 1,7-naphthyridine-2,6-diol (also known as 2,6-dihydroxy-1,7-naphthyridine).

-

Step 1: Dichlorination. The dihydroxy starting material is first treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive like phosphorus pentachloride (PCl₅) or an organic base (e.g., triethylamine, N,N-diisopropylethylamine). This step converts both hydroxyl groups (the enolic hydroxyl at C6 and the lactam at C2) to yield the highly reactive intermediate, 2,6-Dichloro-1,7-naphthyridine .[1][2]

-

Step 2: Selective Hydrolysis. The resulting dichloro intermediate is then subjected to controlled, selective hydrolysis. The chloro group at the C2 position is significantly more labile and susceptible to nucleophilic attack than the one at C6. Careful treatment with a weak base in aqueous media (e.g., sodium bicarbonate solution) or simply a controlled aqueous workup selectively hydrolyzes the C2-chloro group back to the thermodynamically stable lactam, affording the desired product, this compound.

This route's reliability hinges on precise control over the conditions of both the chlorination and hydrolysis steps to manage the formation of key byproducts.

Q2: What is the mechanistic basis for using phosphorus oxychloride (POCl₃) in this synthesis?

Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent ideally suited for converting heterocyclic ketones (lactams) and phenols/enols into their corresponding chlorides. The mechanism involves the activation of the carbonyl or hydroxyl oxygen by the electrophilic phosphorus atom of POCl₃.

For the lactam at C2, it can exist in tautomeric equilibrium with its lactim form (2-hydroxy-1,7-naphthyridine). The hydroxyl oxygen of the lactim tautomer attacks POCl₃, forming a phosphate ester intermediate. Subsequent attack by a chloride ion (from POCl₃ itself or an additive like PCl₅) displaces the phosphate group, yielding the 2-chloro functionality. A similar mechanism operates at the C6 hydroxyl group. This transformation is a variation of the Vilsmeier-Haack reaction principle, where an oxygen-containing functional group is activated for substitution.[3][4]

Troubleshooting Guide: Common Byproducts & Solutions

The synthesis of this compound is often complicated by three primary byproducts. Understanding their formation is key to troubleshooting and optimizing the reaction.

Problem 1: My final product is contaminated with 2,6-Dichloro-1,7-naphthyridine.

-

Observation: You observe a significant peak in your LC-MS corresponding to the mass of the dichloro species (M+ at m/z 198/200/202 for Cl₂ isotope pattern).[5] Your ¹H NMR may show sharper aromatic signals and the absence of the broad N-H proton of the lactam.

-

Root Cause (Causality): This is an "over-chlorination" byproduct that results from incomplete hydrolysis of the reactive dichloro intermediate. The hydrolysis step (Step 2) was either too short, performed at too low a temperature, or used an insufficient amount of water/base to fully convert the intermediate to the final product.

-

Solution:

-

Optimize Hydrolysis: Increase the reaction time or temperature (e.g., from 0 °C to room temperature) of the aqueous workup. Ensure vigorous stirring to facilitate phase mixing if your reaction is in an organic solvent.

-

pH Adjustment: The hydrolysis is often base-mediated. Ensure the pH of the aqueous phase is slightly basic (pH 8-9) by carefully adding a solution of NaHCO₃ or Na₂CO₃. Avoid strong bases like NaOH, which can promote unwanted side reactions.

-

Reprocessing: If you have already isolated the contaminated product, you can often re-subject the mixture to hydrolysis conditions. Dissolve the material in a suitable solvent (e.g., THF, Dioxane) and treat it with aqueous NaHCO₃ solution at room temperature, monitoring the disappearance of the dichloro byproduct by TLC or LC-MS.

-

Problem 2: My analysis shows a high percentage of the starting material, 1,7-Naphthyridine-2,6-diol.

-

Observation: A major peak corresponding to the starting material (M+ at m/z 162) is present in the crude product analysis. The material may also show poor solubility in common organic solvents like DCM or EtOAc.

-

Root Cause (Causality): This indicates an incomplete chlorination reaction (Step 1). Potential causes include:

-

Insufficient chlorinating agent (POCl₃).

-

Reaction temperature was too low or the reaction time was too short.

-

Poor quality or wet POCl₃/solvents, which would quench the reagent.

-

The starting material has very low solubility in the reaction solvent, preventing it from reacting efficiently.

-

-

Solution:

-

Reagent Stoichiometry: Increase the equivalents of POCl₃ used. For a slurry reaction, a significant excess (5-10 volumes) may be necessary to act as both reagent and solvent.

-

Temperature & Time: Gradually increase the reaction temperature. Many POCl₃ chlorinations require heating at reflux (typically ~110 °C) for several hours. Monitor the reaction progress by taking aliquots, carefully quenching them, and analyzing by LC-MS.

-

Additives: The addition of PCl₅ (0.2-0.5 eq) can increase the chlorinating power of the system.[2] Alternatively, adding a tertiary amine base (e.g., DIPEA) can act as a catalyst and acid scavenger.

-

Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and dry solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).

-

Problem 3: The reaction worked, but my final product is difficult to purify and has baseline material on TLC.

-

Observation: The crude product appears as a dark, possibly tarry solid. TLC analysis shows the desired product spot but also significant streaking or material at the baseline that does not elute.

-

Root Cause (Causality): This is often due to residual phosphorus-containing byproducts from the POCl₃ reagent. During the aqueous workup, POCl₃ hydrolyzes to phosphoric acid and HCl. If not completely removed, these acidic residues can char the product upon concentration or heating, leading to polymerization and purification difficulties.

-

Solution:

-

Thorough Quenching: The reaction mixture must be quenched carefully and completely. The standard procedure is to cool the reaction mixture and slowly add it to a vigorously stirred mixture of ice and water. This hydrolyzes excess POCl₃ and precipitates the organic material.

-

Extraction & Wash: After quenching, it is crucial to perform a liquid-liquid extraction. Dissolve/suspend the crude material in a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash the organic layer multiple times with water, then with saturated NaHCO₃ solution (to neutralize acids), and finally with brine.

-

Azeotropic Removal: After concentration, co-evaporating the crude product with a solvent like toluene can help remove the last traces of water and volatile acidic residues.

-

Data Summary & Purification

The key to a successful synthesis is differentiating the product from its main organic impurities.

| Compound Name | Molecular Weight (Monoisotopic) | Typical Rf (EtOAc/Hex 1:1) | Key Analytical Signature |

| 1,7-Naphthyridine-2,6-diol (SM) | 162.04 g/mol | Very Low (Baseline) | Insoluble in many organic solvents. M+1 peak at 163. |

| This compound (Product) | 180.02 g/mol | ~0.4 - 0.5 | M+1 peak at 181/183 (3:1 Cl isotope ratio). Broad N-H in ¹H NMR. |

| 2,6-Dichloro-1,7-naphthyridine (Byproduct) | 197.98 g/mol | ~0.8 - 0.9 | M+1 peak at 199/201/203 (9:6:1 Cl₂ isotope ratio).[5] No N-H in ¹H NMR. |

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1,7-Naphthyridine-2,6-diol (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 vol) to the flask. The mixture will likely be a slurry.

-

Heating: Begin stirring and slowly heat the reaction mixture to reflux (~110 °C). Maintain reflux for 4-12 hours.

-

Expert Tip: Monitor the reaction for completion. Take a small aliquot (~0.1 mL), quench it carefully into ice water, extract with ethyl acetate, and analyze the organic layer by LC-MS to check for the disappearance of the starting material.

-

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water.

-

Precipitation: Very slowly and carefully, add the reaction mixture dropwise to the ice/water slurry. This step is highly exothermic and will release HCl gas. Ensure efficient cooling and ventilation. A solid precipitate should form.

-

Hydrolysis & Isolation: Stir the resulting aqueous slurry at room temperature for 1-2 hours to ensure selective hydrolysis of the dichloro intermediate. Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold diethyl ether or ethanol to aid in drying.

-

Drying: Dry the isolated solid under vacuum to yield the crude this compound.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: The crude product can often be purified by recrystallization. Common solvent systems include ethanol, isopropanol, or acetonitrile/water mixtures.

-

Procedure: Dissolve the crude solid in a minimum amount of the chosen boiling solvent. If the solution has color, you may add a small amount of activated carbon and hot-filter the mixture.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

-

Oliveras, J. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6249. [Link]

-

Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

-

ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. [Link]

-

Góra, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

-

Dodge, M. E., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

-

Wawer, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

-

ResearchGate. (2018). (PDF) Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. [Link]

-

ResearchGate. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). [Link]

-

Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. [Link]

-

PubMed. (2022). 2,6-Dichloro-1,4-benzoquinone formation from chlorination of substituted aromatic antioxidants and its control by pre-ozonation in drinking water treatment plant. [Link]

- Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

RSC Publishing. (n.d.). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

-

Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the potential challenges in this multi-step synthesis.

Introduction: A Plausible Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence, most commonly involving an initial Gould-Jacobs reaction to construct the core naphthyridine scaffold, followed by subsequent functional group manipulations. A logical and widely applicable synthetic route is outlined below. This guide will address potential side reactions and troubleshooting at each key stage of this pathway.

Caption: Plausible synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: The Gould-Jacobs Reaction - Formation of the Naphthyridine Core

The cornerstone of this synthesis is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[1][2][3]

Question 1: My initial condensation reaction between 2-amino-5-chloropyridine and DEEM is sluggish or incomplete. What could be the issue?

Answer:

The initial step of the Gould-Jacobs reaction is a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the amino group of 2-amino-5-chloropyridine.[4] Several factors can influence the rate and completeness of this reaction:

-

Reactivity of the Aminopyridine: The nucleophilicity of the amino group on the pyridine ring is crucial. While 2-aminopyridine is generally reactive, the presence of the electron-withdrawing chloro group at the 5-position can slightly reduce its nucleophilicity.

-

Reaction Temperature: This condensation is typically performed at elevated temperatures, often in the range of 100-140 °C.[3] Insufficient temperature can lead to a slow reaction rate.

-

Purity of Reagents: Ensure that both the 2-amino-5-chloropyridine and DEEM are of high purity. Impurities can interfere with the reaction. 2-amino-5-chloropyridine can be synthesized from 2-aminopyridine.[5][6][7]

-

Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of DEEM might drive the reaction to completion. However, this can complicate purification later.

Troubleshooting Steps:

-

Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.

-

Extend Reaction Time: If the reaction is proceeding but is slow, extending the reaction time may be sufficient to achieve full conversion.

-

Solvent Choice: While the reaction is often run neat, a high-boiling inert solvent like diphenyl ether or Dowtherm A can be used to ensure a consistent reaction temperature.[1]

Question 2: During the thermal cyclization to form Intermediate B, I am observing a significant amount of the uncyclized Intermediate A remaining. How can I promote cyclization?

Answer:

The thermal intramolecular cyclization of the vinylogous amide intermediate is a critical step and often requires high temperatures.[8] Incomplete cyclization is a common issue.

-

Insufficient Temperature: This is the most common reason for incomplete cyclization. The Gould-Jacobs cyclization typically requires temperatures in the range of 240-260 °C.[3]

-

Reaction Time: The duration of the high-temperature exposure is also critical. Too short a time will result in incomplete reaction, while prolonged heating can lead to degradation.

-

Heat Transfer: Inefficient heat transfer in a large-scale reaction can lead to uneven heating and incomplete cyclization.

Troubleshooting Steps:

| Parameter | Recommended Action | Rationale |

| Temperature | Ensure the reaction mixture reaches and is maintained at the optimal cyclization temperature (typically 240-260 °C). | The high activation energy of the electrocyclization requires significant thermal energy. |

| Solvent | Use a high-boiling solvent such as diphenyl ether or Dowtherm A. | These solvents provide excellent heat transfer and maintain a consistent high temperature. |

| Agitation | Ensure vigorous stirring to promote even heat distribution. | Prevents localized cold spots where the reaction may not proceed. |

| Microwave Irradiation | Consider using microwave synthesis. | Microwave heating can often lead to faster reaction times and improved yields for this type of cyclization.[8] |

digraph "Cyclization_Troubleshooting" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Incomplete Cyclization of Intermediate A"]; Condition1 [label="Is the reaction temperature high enough?\n(240-260 °C)", shape=diamond, fillcolor="#FBBC05"]; Action1 [label="Increase temperature.\nUse high-boiling solvent (e.g., diphenyl ether)."]; Condition2 [label="Is the reaction time sufficient?", shape=diamond, fillcolor="#FBBC05"]; Action2 [label="Extend reaction time, monitoring for degradation."]; Condition3 [label="Is heat transfer efficient?", shape=diamond, fillcolor="#FBBC05"]; Action3 [label="Ensure vigorous stirring.\nConsider microwave synthesis."]; End [label="Successful formation of Intermediate B", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Condition1; Condition1 -> Action1 [label="No"]; Action1 -> Condition2; Condition1 -> Condition2 [label="Yes"]; Condition2 -> Action2 [label="No"]; Action2 -> Condition3; Condition2 -> Condition3 [label="Yes"]; Condition3 -> Action3 [label="No"]; Action3 -> End; Condition3 -> End [label="Yes"]; }

Caption: Troubleshooting workflow for incomplete cyclization.

Question 3: I am observing the formation of a decarboxylated byproduct during the thermal cyclization step. How can I prevent this?

Answer:

Decarboxylation of the ester group at the 3-position can occur under the harsh thermal conditions of the Gould-Jacobs cyclization, leading to the formation of 4-hydroxy-6-chloro-1,7-naphthyridine.[1][9][10][11]

-

Excessive Temperature or Reaction Time: Prolonged exposure to very high temperatures can promote decarboxylation.[8]

-

Presence of Water: Traces of water in the reaction mixture can facilitate the hydrolysis of the ester to a carboxylic acid, which is more prone to decarboxylation at high temperatures.

Troubleshooting Steps:

-

Optimize Temperature and Time: Carefully control the reaction temperature and time to find the optimal balance between efficient cyclization and minimal decarboxylation.

-

Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrolysis of the ester.

-

Purification: If a small amount of the decarboxylated byproduct is formed, it can often be separated from the desired product by column chromatography.

Part 2: Hydrolysis and Decarboxylation

This stage involves the conversion of the ethyl ester (Intermediate B) to the corresponding carboxylic acid, followed by decarboxylation to yield Intermediate C.

Question 4: My hydrolysis of the ethyl ester (Intermediate B) is not going to completion. What can I do?

Answer:

Ester hydrolysis is a standard transformation, but steric hindrance or the nature of the heterocyclic system can sometimes make it challenging.

-

Insufficient Base or Acid: Ensure that a sufficient excess of the hydrolyzing agent (e.g., NaOH, KOH, or a strong acid) is used.

-

Reaction Temperature: Heating is often required to drive the hydrolysis to completion.

-

Solvent System: A co-solvent such as ethanol or methanol is typically used to ensure the solubility of the ester.

Troubleshooting Steps:

| Parameter | Recommended Action | Rationale |

| Reagent Stoichiometry | Use a larger excess of base (e.g., 3-5 equivalents of NaOH or KOH). | Ensures complete saponification of the ester. |

| Temperature | Increase the reaction temperature to reflux. | Provides the necessary activation energy for hydrolysis. |

| Solvent | Ensure a homogeneous solution. If the starting material is not fully dissolved, add more co-solvent. | Improves the contact between the ester and the hydrolyzing agent. |

Question 5: The decarboxylation of the carboxylic acid intermediate is slow or incomplete. How can I improve this step?

Answer:

Decarboxylation of heteroaromatic carboxylic acids can sometimes be difficult and require specific conditions.

-

Thermal Decarboxylation: This is often achieved by heating the carboxylic acid in a high-boiling solvent like diphenyl ether or by heating the solid neat under vacuum.

-

Catalysis: In some cases, the presence of copper powder or copper chromite can catalyze the decarboxylation.

Troubleshooting Steps:

-

Increase Temperature: Carefully increase the temperature of the reaction, monitoring for any signs of decomposition.

-

Use a Catalyst: Add a catalytic amount of copper powder or copper chromite to the reaction mixture.

-

Vacuum: Performing the thermal decarboxylation under vacuum can help to remove CO2 and drive the reaction to completion.

Part 3: Chlorination

The final step involves the conversion of the hydroxyl group at the 2-position of Intermediate C to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3).

Question 6: My chlorination reaction with POCl3 is giving a low yield and multiple byproducts. What are the likely side reactions?

Answer:

Chlorination with POCl3 is a powerful but often aggressive reaction that can lead to several side products if not properly controlled.[12][13]

-

Over-chlorination: The pyridine ring is susceptible to electrophilic attack, and under harsh conditions, additional chlorine atoms may be introduced onto the ring.

-

Decomposition: Naphthyridine derivatives can be sensitive to strong acids and high temperatures, leading to decomposition and tar formation.

-

Reaction with other functional groups: If other sensitive functional groups are present on the molecule, they may also react with POCl3.

Troubleshooting Steps:

| Parameter | Recommended Action | Rationale |

| Temperature Control | Perform the reaction at the lowest effective temperature. Start at a lower temperature and slowly warm the reaction mixture. | Minimizes decomposition and non-selective side reactions. |

| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Prevents over-reaction and the formation of byproducts. |

| Use of a Co-solvent | Consider using a high-boiling inert solvent like toluene or xylene. | Can help to moderate the reaction and improve selectivity. |

| Work-up Procedure | Quench the reaction carefully by slowly adding the reaction mixture to ice water. | The hydrolysis of excess POCl3 is highly exothermic and needs to be controlled. |

digraph "Chlorination_Side_Reactions" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield/Byproducts in Chlorination"]; Problem1 [label="Over-chlorination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution1 [label="- Lower reaction temperature\n- Reduce reaction time\n- Use milder chlorinating agent (e.g., SOCl2) if applicable"]; Problem2 [label="Decomposition/Tar Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution2 [label="- Lower reaction temperature\n- Use a co-solvent\n- Ensure efficient stirring"]; Problem3 [label="Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution3 [label="- Gradually increase temperature\n- Extend reaction time\n- Ensure sufficient POCl3"];

Start -> Problem1; Start -> Problem2; Start -> Problem3; Problem1 -> Solution1; Problem2 -> Solution2; Problem3 -> Solution3; }

Caption: Common side reactions in the chlorination step and their solutions.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Diethyl ((5-chloro-2-pyridyl)amino)methylenemalonate (Intermediate A)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-chloropyridine (1 equiv.) and diethyl ethoxymethylenemalonate (1.05 equiv.).

-

Heat the mixture with stirring at 120-130 °C for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

-

Once the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-Hydroxy-6-chloro-1,7-naphthyridine-3-carboxylic acid ethyl ester (Intermediate B)

-

In a separate round-bottom flask, heat diphenyl ether to 250-260 °C under a nitrogen atmosphere.

-

Slowly add the crude Intermediate A to the hot diphenyl ether with vigorous stirring.

-

Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.

-

Allow the reaction mixture to cool to room temperature. The product will often precipitate.

-

Dilute the mixture with hexane to further precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry under vacuum.

Protocol 3: Synthesis of this compound (Final Product)

-

Hydrolysis: To a solution of Intermediate B in ethanol, add an aqueous solution of sodium hydroxide (3-5 equiv.).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

Decarboxylation: Heat the crude carboxylic acid in a high-boiling solvent (e.g., diphenyl ether) or neat under vacuum at a temperature sufficient to induce decarboxylation (typically >200 °C).

-

Chlorination: To the resulting 4-hydroxy-6-chloro-1,7-naphthyridin-2(1H)-one, add phosphorus oxychloride (POCl3) and heat the mixture, carefully controlling the temperature.

-

After the reaction is complete, carefully quench the reaction mixture with ice water and neutralize with a base.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

References

-

Bala, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(7), 1948. Available from: [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- U.S. Patent No. 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.

- BenchChem. (2025).

- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- BenchChem. (2025).

- Huo, C., et al. (2022). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 27(19), 6296.

- Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.

- U.S. Patent No. 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.

- Zare, A., et al. (2013). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 3(44), 21469-21474.

- Chinese Patent No. CN114455557A. (2022).

- Organic Chemistry Portal. (n.d.).

- Chugunova, E., et al. (2021).

- Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube.

- MacMillan, D. W. C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(23), 3345–3365.

- ChemicalBook. (2024).

- Avantor. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.

- BenchChem. (2025).

- Das, B., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1645-1652.

- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

- Jena Bioscience. (n.d.). Application Guide Isothermal Reaction and Troubleshooting.

- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44301.

- Zare, A., et al. (2013). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 3(44), 21469-21474.

- Chinese Patent No. CN106632014A. (2017).

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 6. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 7. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 8. ablelab.eu [ablelab.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Decarboxylation [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. indianchemicalsociety.com [indianchemicalsociety.com]

Validation & Comparative

Navigating the Structure-Activity Landscape of Naphthyridinone Analogs: A Comparative Guide for Drug Discovery Professionals

The 1,7-naphthyridin-2(1H)-one scaffold has emerged as a promising framework in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-chloro-1,7-naphthyridin-2(1H)-one analogs, placed in the context of their better-understood isomeric counterparts, the 1,6-naphthyridin-2(1H)-ones. By examining the subtle yet critical interplay between structural modifications and biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The Naphthyridinone Core: A Privileged Scaffold in Oncology

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are recognized as "privileged structures" in drug discovery.[1] Their rigid conformation and ability to engage in various non-covalent interactions have led to their incorporation into a multitude of biologically active molecules. Among the various isomers, the naphthyridin-2(1H)-one core has proven to be particularly fruitful, especially in the realm of oncology. A key determinant of their therapeutic application lies in the saturation of the C3-C4 bond. Generally, analogs possessing a C3-C4 double bond have been extensively investigated as antitumor agents, while those with a single bond at this position are more commonly associated with cardiovascular applications.[1]

The 1,6-naphthyridin-2(1H)-one scaffold, in particular, has a rich history in the development of kinase inhibitors. A notable example is Ripretinib (Qinlock®), an FDA-approved kinase inhibitor for the treatment of advanced gastrointestinal stromal tumors (GIST), which features this core structure.[1] The success of such compounds underscores the potential of the broader naphthyridinone class as a source of novel cancer therapeutics.

Decoding the Structure-Activity Relationships of 1,6-Naphthyridin-2(1H)-one Analogs: A Blueprint for Design

While comprehensive SAR studies on the this compound scaffold are not as extensively documented in publicly available literature, the wealth of data on the isomeric 1,6-naphthyridin-2(1H)-one analogs provides an invaluable blueprint for understanding key structural determinants of activity. These insights can serve as a predictive framework for the rational design of novel 1,7-naphthyridinone-based compounds.

Substitutions at the N1 Position: Modulating Potency and Selectivity

Modifications at the N1 position of the 1,6-naphthyridin-2(1H)-one ring have been shown to be critical for potent kinase inhibition. A comprehensive SAR study on a series of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one-based c-Met kinase inhibitors revealed that an N-1 alkyl substituent bearing a terminal free amino group was essential for effective inhibition.[3] This suggests that the N1 position can be utilized to introduce functionalities that interact with specific residues in the target kinase's active site, thereby influencing both potency and selectivity.

The C5 Position: A Gateway to Enhanced Activity

The C5 position of the 1,6-naphthyridin-2(1H)-one core has been identified as a key site for introducing substituents that can significantly enhance biological activity. In the development of c-Met kinase inhibitors, the introduction of a 4′-carboxamide phenoxy group at the C-5 position led to a significant improvement in potency.[3] This highlights the importance of exploring a diverse range of substituents at this position to optimize interactions with the target protein.

dot

Caption: Workflow for an in vitro kinase inhibition assay.

Future Directions: Unlocking the Potential of this compound Analogs

The established SAR for 1,6-naphthyridin-2(1H)-ones provides a strong rationale for the systematic exploration of the this compound scaffold. Future research should focus on:

-

Systematic Synthesis: The preparation of a focused library of analogs with diverse substitutions at positions analogous to those identified as critical in the 1,6-isomer (i.e., N1 and C5).

-

Broad Biological Screening: Evaluation of these novel compounds against a panel of cancer-related kinases and other relevant biological targets to identify initial hits.

-

Structure-Based Drug Design: Utilization of computational modeling and X-ray crystallography to understand the binding modes of active compounds and guide further optimization.

By applying the lessons learned from the well-characterized 1,6-naphthyridin-2(1H)-one scaffold, the scientific community can accelerate the discovery and development of novel this compound-based therapeutics with the potential to address unmet medical needs in oncology and beyond.

References

-

Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel, Switzerland), 14(10), 1029. [Link]

-

Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., Zhu, Y., Zhao, L., Li, W., & Liu, J. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8343–8362. [Link]

-

Li, Y., Li, X., Yang, F., Li, J., Wang, Y., Wang, C., ... & Geng, M. (2013). discovery and SAR study of 1H-imidazo[4,5-h]n[1][2]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(22), 3764-3776. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-1,7-naphthyridin-2(1H)-one

Welcome to a definitive guide on the safe and compliant disposal of 6-Chloro-1,7-naphthyridin-2(1H)-one (CAS No. 93493-68-6). As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its proper disposal. This document provides the essential operational framework to manage this compound's waste stream, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are built on a foundation of risk assessment, regulatory awareness, and proven laboratory best practices.

Hazard Identification and Risk Assessment: Know Your Compound

Understanding the intrinsic hazards of this compound is the critical first step in establishing a safe disposal workflow. This compound is a chlorinated heterocyclic molecule, and its hazard profile dictates the necessary handling precautions.[1][2]

Based on available Safety Data Sheet (SDS) information, the compound is classified with the following hazards:

-

H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

-

H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, or inflammation.

-

H319: Causes serious eye irritation: Contact with eyes can result in significant and potentially damaging irritation.[1]

These classifications necessitate careful handling with appropriate Personal Protective Equipment (PPE) at all times, not just during synthesis or use, but critically, during all waste handling and disposal activities.

| Property | Value | Source |

| CAS Number | 93493-68-6 | [1][3] |

| Molecular Formula | C₈H₅ClN₂O | [1][4] |

| Molecular Weight | 180.59 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 304-306 °C | [3][5] |

| GHS Hazard Statements | H302, H315, H319 | [1] |

Pre-Disposal Management and Waste Segregation

Effective waste management begins long before a container is full. It starts with mindful laboratory practice. The cardinal rule for the disposal of this compound is segregation .

Due to its chlorinated nature, this compound must never be mixed with non-halogenated organic waste. The reason for this is rooted in the final disposal technology. Chlorinated waste requires high-temperature incineration with specialized acid gas scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion.[2] Mixing it with non-halogenated streams contaminates large volumes of solvent and can damage incinerators not equipped for acid gas, leading to non-compliance and environmental harm.

Key Principles:

-

Minimize Waste: Plan experiments to use the minimum amount of material necessary.

-

Designated Waste Containers: Establish clearly labeled, dedicated waste containers for "Halogenated Organic Solid Waste" and "Halogenated Organic Liquid Waste."

-

Avoid Contamination: Never dispose of this compound down the drain or in general trash.[6][7] This is a regulatory violation and introduces a persistent organic pollutant into wastewater streams.

Personal Protective Equipment (PPE) for Disposal

When handling waste containing this compound, the following PPE is mandatory to mitigate the risks of skin/eye irritation and accidental ingestion:

-

Hand Protection: Wear nitrile gloves. For tasks involving large quantities or potential for splashing, consider double-gloving.

-

Eye Protection: Chemical splash goggles are required at a minimum. A face shield worn over goggles is recommended when handling liquid waste.

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

Always handle the waste within a certified chemical fume hood to prevent inhalation of any fine powders or aerosols.[8]

Step-by-Step Disposal Protocol

Follow this procedural workflow for the safe collection and disposal of different waste streams containing this compound.

Workflow for Disposal of this compound

Caption: Decision workflow for segregating and collecting waste streams.

Experimental Protocol:

A. Decontamination of Labware (e.g., flasks, beakers, spatulas)

-

Initial Rinse: Rinse the contaminated item with a small amount of a suitable solvent (e.g., acetone, ethyl acetate) to dissolve any residual compound. Pour this rinsate directly into the designated "Halogenated Organic Liquid Waste" container.

-

Repeat: Perform this rinse two more times (for a total of three rinses). This "triple rinse" procedure is a standard practice to ensure that the container is decontaminated.

-

Final Cleaning: After triple rinsing, the labware can be washed with soap and water as usual.

B. Collection of Solid Waste

-

Container: Use a puncture-resistant container with a secure lid, clearly labeled "Halogenated Organic Solid Waste." A polyethylene drum or a dedicated bucket is often suitable.[9]

-

Collection: Place all materials grossly contaminated with this compound into this container. This includes:

-

Unused or expired solid compound.

-

Contaminated weighing papers and disposable spatulas.

-

Contaminated gloves, bench paper, and wipes from spill cleanup.

-

-

Closure: Keep the container closed at all times except when adding waste.[9]

C. Collection of Liquid Waste

-

Container: Use a chemically resistant container (e.g., a 4-liter glass bottle or a specialized carboy) with a screw cap, clearly labeled "Halogenated Organic Liquid Waste."[6][9]

-

Contents Label: In addition to the hazard class label, maintain a list of the contents on the container, including "this compound" and any solvents used.

-

Collection: Carefully pour all liquid waste containing the compound, including the rinsate from labware decontamination, into this container using a funnel.

-

Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[6]

Waste Storage and Final Disposal

-

Labeling: Ensure all waste containers are accurately and fully labeled with the words "Hazardous Waste," the name of the chemical(s), and the associated hazards (Irritant, Harmful). Your institution's Environmental Health and Safety (EHS) office will provide specific labels.[9]

-

Storage: Store the sealed waste containers in a designated, secondary containment area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

-

Pickup and Disposal: Contact your institution's EHS office to schedule a pickup for your hazardous waste. They are responsible for consolidating waste and arranging for its transport and ultimate disposal by a licensed hazardous waste management company. Never attempt to dispose of this waste through a private contractor yourself.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship. Your diligence ensures that the impact of your research is positive and that the lifecycle of every chemical is managed responsibly.

References

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

Cui, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2017). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from [Link]

-

Kaestner, S. A., et al. (2019). Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries. Journal of Oncology Pharmacy Practice, 25(8), 1855-1873. Retrieved from [Link]

-

Kornienko, V. L., & Korniienko, A. V. (2019). Disposal of Chlorine-Containing Wastes. In Green Chemistry. IntechOpen. Retrieved from [Link]

-

PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

-

PubMed. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Retrieved from [Link]

-

University of Louisville Department of Environmental Health and Safety. (n.d.). Waste Disposal Manual. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,7-naphthyridin-8(7H)-one. Retrieved from [Link]

-

Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3326. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

Sources

- 1. 93493-68-6|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 93493-68-6 [chemicalbook.com]

- 4. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 93493-68-6 [m.chemicalbook.com]

- 6. ethz.ch [ethz.ch]

- 7. louisville.edu [louisville.edu]

- 8. fishersci.es [fishersci.es]

- 9. hsrm.umn.edu [hsrm.umn.edu]

Navigating the Safe Handling of 6-Chloro-1,7-naphthyridin-2(1H)-one: A Guide to Personal Protective Equipment and Disposal

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of pharmaceutical research necessitates an unwavering commitment to safety. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE), handling protocols, and disposal methods for 6-Chloro-1,7-naphthyridin-2(1H)-one. As a Senior Application Scientist, my aim is to equip you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

These classifications underscore the critical need for appropriate barrier protection to prevent accidental ingestion, skin contact, and eye exposure.

Core Protective Measures: A Multi-Layered Approach to Safety

A robust safety protocol relies on a multi-layered defense strategy, with PPE serving as the final and crucial barrier between the researcher and the chemical. The following sections detail the essential PPE and procedural steps for handling this compound.

Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be the primary method for minimizing exposure.

-

Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[1] This containment measure is critical for preventing the inhalation of airborne particles.

-

Ventilation: Ensure the laboratory is well-ventilated to further dilute any potential fugitive emissions.

Personal Protective Equipment (PPE): Your Essential Armor

The selection and proper use of PPE are non-negotiable.

Given that this compound causes skin irritation, selecting the appropriate gloves is of utmost importance.

-

Glove Material Selection: Studies on the permeation of chlorinated aromatic compounds through common laboratory gloves have shown that nitrile gloves have short breakthrough times, often less than one hour, with a mean breakthrough time of 16.5 minutes for supported nitrile gloves .[2][3] In contrast, Viton® gloves have demonstrated no permeation after four hours of exposure .[2][3]

-

Recommendation: For prolonged handling or in situations with a high risk of splash, Viton® gloves are strongly recommended . If Viton® gloves are not available, double-gloving with nitrile gloves is a minimum requirement, with the outer glove being changed immediately upon any suspected contact and, as a standard practice, every 15-20 minutes.

-

Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.[4]

| Glove Material | Breakthrough Time for Chlorinated Aromatics | Recommendation |

| Nitrile | < 1 hour (mean 16.5 min for supported)[2][3] | Short-term use with double gloving and frequent changes. |

| Viton® | > 4 hours[2][3] | Highly Recommended for extended handling. |

| Butyl Rubber | Varies, consult manufacturer data | A potential alternative, verify for specific compound. |

To prevent serious eye irritation, robust eye and face protection is mandatory.

-

Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential. Standard safety glasses do not offer sufficient protection from splashes or fine powders.

-

Face Shield: When there is a significant risk of splashing, such as during the transfer of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles.

As this compound is a solid, the primary respiratory hazard is the inhalation of fine powder.

-

Respirator Type: A NIOSH-approved air-purifying respirator is required when handling the solid compound outside of a fume hood (a practice that should be avoided) or when there is a potential for aerosol generation.

-

Cartridge and Filter Selection: The respirator should be fitted with a combination of cartridges that provide protection against organic vapors and particulates. A common and effective combination is an organic vapor (OV) cartridge combined with a P100 particulate filter .[1][5] The P100 filter is 99.97% efficient at removing airborne particles.

-

Fit Testing: All personnel required to wear respirators must undergo a formal fit test to ensure a proper seal.

To protect against skin contact, appropriate protective clothing is necessary.

-

Laboratory Coat: A clean, buttoned laboratory coat made of a low-permeability material should be worn at all times.

-

Full-Body Protection: For procedures with a higher risk of contamination, disposable coveralls may be necessary.

-

Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.

Procedural Workflow for Safe Handling

A systematic approach to handling minimizes the risk of exposure. The following workflow outlines the key steps for safely working with this compound.

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

-

Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

-

Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.

All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and first aid kits.

Waste Disposal: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship. As a chlorinated organic compound, it requires special handling.

Waste Segregation and Labeling

-

Solid Waste: All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

-

Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

Disposal Methods

-

Incineration: High-temperature incineration at a licensed hazardous waste facility is the preferred method for the disposal of chlorinated organic compounds.[7] This process ensures the complete destruction of the molecule.

-

Chemical Dehalogenation: In some cases, laboratory-scale chemical dehalogenation procedures may be employed to render the waste less hazardous before final disposal.[8] These procedures should only be carried out by trained personnel following a validated protocol.

-

Do NOT Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[9]

The following decision tree provides guidance on the appropriate disposal pathway.

Caption: A decision tree for the proper disposal of this compound waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.

References

-

Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617–621. [Link]

-

Que Hee, S. S. (1984). Permeation of Chlorinated Aromatic Compounds Through Viton® and Nitrile Glove Materials. American Industrial Hygiene Association Journal, 45(9), 617-621. [Link]

-

SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]

-

Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

-

All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

-